molecular formula C11H14ClF3N4 B11819596 6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine

6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine

Cat. No.: B11819596
M. Wt: 294.70 g/mol
InChI Key: WEEXUXIBMVTZPW-UHFFFAOYSA-N
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Description

6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine is a chemical compound with the molecular formula C11H14ClF3N4 and a molecular weight of 294.71 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position and a pyrrolidine ring substituted with a trifluoroethyl group at the 1-position. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClF3N4

Molecular Weight

294.70 g/mol

IUPAC Name

6-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyridazin-3-amine

InChI

InChI=1S/C11H14ClF3N4/c12-9-1-2-10(18-17-9)16-5-8-3-4-19(6-8)7-11(13,14)15/h1-2,8H,3-7H2,(H,16,18)

InChI Key

WEEXUXIBMVTZPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CNC2=NN=C(C=C2)Cl)CC(F)(F)F

Origin of Product

United States

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